molecular formula C8H18N2 B8732193 (S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine

(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine

Cat. No.: B8732193
M. Wt: 142.24 g/mol
InChI Key: VIMROESUSPPGCT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine (CAS 937670-72-9) is a chiral amine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . Its structure comprises a pyrrolidine ring substituted with an ethyl group at the 1-position and an ethylamine side chain at the 3-position. This compound is classified as an irritant, highlighting the need for careful handling .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-[(3S)-1-ethylpyrrolidin-3-yl]ethanamine

InChI

InChI=1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1

InChI Key

VIMROESUSPPGCT-QMMMGPOBSA-N

Isomeric SMILES

CCN1CC[C@@H](C1)CCN

Canonical SMILES

CCN1CCC(C1)CCN

Origin of Product

United States

Comparison with Similar Compounds

(S)-1-(5-Chloropyridin-3-yl)ethanamine

  • Molecular Formula : C₇H₁₁Cl₃N₂
  • Molecular Weight : 229.53 g/mol
  • Key Features: Replaces the pyrrolidine ring with a chlorinated pyridine moiety.

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine

  • CAS : 40500-01-4
  • Key Features: Incorporates a 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups.

Substituent-Modified Analogs

2-(3-Phenylpyrrolidin-1-yl)ethanamine

  • CAS : 33304-29-9
  • Key Features: Substitutes the ethyl group on pyrrolidine with a phenyl ring. The aromatic group increases lipophilicity and steric bulk, which could enhance membrane permeability but reduce selectivity due to non-specific hydrophobic interactions .

N-Ethyl-2-[3-(Methoxymethyl)pyrrolidin-1-yl]ethanamine

  • Molecular Formula : C₁₀H₂₂N₂O
  • Molecular Weight : 186.29 g/mol
  • Key Features: Adds a methoxymethyl group to the pyrrolidine ring.

Aromatic and Polycyclic Derivatives

(S)-2-Phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine

  • CAS : 872459-81-9
  • Molecular Formula : C₁₈H₁₇N₃
  • Key Features : Features a pyrimidine ring and a phenyl group. The extended aromatic system may enhance binding to enzymes or receptors requiring planar interactions, contrasting with the aliphatic nature of the target compound .

(S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)propan-1-amine

  • Key Features : Contains naphthalene and thiophene moieties. These polycyclic groups increase molecular complexity and lipophilicity, likely affecting pharmacokinetic properties such as half-life and tissue distribution .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Advantages/Disadvantages
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine C₈H₁₈N₂ 142.24 Chiral pyrrolidine, ethyl substituent Balanced lipophilicity, stereoselective activity
(R)-2-(1-Ethylpyrrolidin-3-yl)ethanamine C₈H₁₈N₂ 142.24 Mirror-image enantiomer Potential divergent pharmacological effects
(S)-1-(5-Chloropyridin-3-yl)ethanamine C₇H₁₁Cl₃N₂ 229.53 Chlorinated pyridine Enhanced electronegativity, possible toxicity
2-(3-Phenylpyrrolidin-1-yl)ethanamine C₁₂H₁₈N₂ 190.29 Phenyl-substituted pyrrolidine Increased lipophilicity, steric hindrance
N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine C₁₀H₂₂N₂O 186.29 Methoxymethyl-pyrrolidine Improved solubility via ether oxygen

Key Research Findings and Implications

  • Chirality Matters : The (S)-enantiomer’s configuration may optimize interactions with chiral biological targets, whereas the (R)-form could exhibit reduced efficacy or unintended effects .
  • Heterocycle Impact : Pyridine and oxadiazole analogs demonstrate how aromatic systems alter electronic properties, influencing binding and solubility .
  • Substituent Effects : Bulkier groups (e.g., phenyl) enhance lipophilicity but may compromise selectivity, while polar groups (e.g., methoxymethyl) improve solubility .

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